8-Dechloro-9-chloro-N-methyl Desloratadine

Pharmaceutical Analysis Quality Control Regulatory Compliance

Generic impurity standards introduce co-elution risk and ANDA rejection. This ISO 17034-certified 8-Dechloro-9-chloro-N-methyl Desloratadine (Desloratadine Impurity 5) eliminates analytical uncertainty. • >95% HPLC purity with comprehensive CoA (NMR, MS, HPLC) • Resolves from API and co-eluting impurities by UPLC (LOD: 0.15 μg/mL) • Supports ICH Q3A impurity profiling, forced degradation & stability studies

Molecular Formula C20H21ClN2
Molecular Weight 324.8 g/mol
CAS No. 38092-88-5
Cat. No. B122545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Dechloro-9-chloro-N-methyl Desloratadine
CAS38092-88-5
Synonyms9-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine; 
Molecular FormulaC20H21ClN2
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC(=C3)Cl)CC1
InChIInChI=1S/C20H21ClN2/c1-23-11-8-15(9-12-23)19-18-13-17(21)7-6-14(18)4-5-16-3-2-10-22-20(16)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3
InChIKeyWFLOLUGQOGHZRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Dechloro-9-chloro-N-methyl Desloratadine – Product Overview


8-Dechloro-9-chloro-N-methyl Desloratadine (CAS 38092-88-5) is a chlorinated, N-methylated derivative of the second-generation antihistamine Desloratadine, categorized as a pharmaceutical impurity reference standard (Desloratadine Impurity 5) [1]. Its molecular formula is C20H21ClN2, with a molecular weight of 324.85 g/mol . The compound is supplied as a white to off-white solid, with a certified purity of >95% by HPLC . It is manufactured under ISO 17034 accreditation for reference material producers, ensuring metrological traceability and supporting regulatory compliance for Abbreviated New Drug Applications (ANDAs) and quality control (QC) release testing of Desloratadine active pharmaceutical ingredient (API) and finished dosage forms [2].

Certified impurity reference standard for Desloratadine HPLC/UPLC methods
ISO 17034 accreditation supports ANDA/DMF regulatory filings
Stability-indicating method validation and system suitability testing

Why Generic Standards Fail for Desloratadine Impurities


The substitution of 8-Dechloro-9-chloro-N-methyl Desloratadine with a generic, in-house, or uncharacterized impurity standard introduces unacceptable analytical risk and regulatory non-compliance. As a process-related impurity of Desloratadine, its precise identification and quantification are mandated by ICH Q3A guidelines for API impurity profiling [1]. This compound is specifically designated in regulatory filings and pharmacopoeial monographs (e.g., USP, EP) as a target impurity requiring control [2]. Using an unvalidated alternative risks misidentification due to co-elution with other structurally similar impurities (e.g., Desloratadine Impurity A, B, C, D, E) in HPLC/UPLC methods [3]. Critically, the compound's unique stability profile—including specific pH-dependent degradation kinetics and thermal rearrangement behavior—means that non-certified material may contain unknown degradants, leading to inaccurate quantification, failed system suitability tests, and potential rejection of ANDA submissions . The procurement of an ISO 17034-certified reference standard with a comprehensive Certificate of Analysis (CoA) is therefore a non-negotiable requirement for method validation, QC release, and stability studies.

Certification gap
Uncertified material may lack CoA with NMR, MS data expected for ANDA submissions.
Co-elution misidentification
Structural similarity to other Desloratadine impurities risks peak misassignment in HPLC/UPLC.
Unknown degradants
Non-certified material may contain degradation products, compromising quantification accuracy and system suitability.

8-Dechloro-9-chloro-N-methyl Desloratadine – Key Evidence for Selection


ISO 17034 Certification vs. Research-Grade Material

Procurement of CAS 38092-88-5 from an ISO 17034-accredited supplier provides a certified reference material with a minimum HPLC purity of 95%, accompanied by a full Certificate of Analysis including NMR, MS, and HPLC chromatograms [1]. This level of certification is in direct contrast to typical research-grade chemicals, which often lack full characterization data and are sold without a formal CoA. The ISO 17034 accreditation guarantees that the material has been produced and characterized under a quality management system that ensures homogeneity, stability, and metrological traceability, thereby eliminating the need for costly and time-consuming in-house re-qualification .

ISO 17034 vs Research Grade
Head-to-head
Certified CoA >95% purity vs nominal purity, no CoA
Supports regulatory documentation requirements
Accredited vs non-accredited supplier specifications
Pharmaceutical Analysis Quality Control Regulatory Compliance

Stability and Degradation Kinetics

The compound exhibits a unique, quantifiable stability profile that is critical for developing and validating stability-indicating analytical methods. Under acidic conditions (pH <3) at 40°C, it undergoes complete dechlorination at the C9 position within 24 hours, forming 8-chloro-N-methyl-azatadine . This is in contrast to the parent compound Desloratadine, which shows greater stability under similar acid stress. Furthermore, thermal degradation studies by TGA reveal distinct decomposition events: loss of the methyl group at 150-180°C and dechlorination with HCl evolution at 220-250°C, with first-order degradation kinetics at 100°C showing a rate constant k = 3.2×10⁻⁵ s⁻¹ . This data is essential for setting appropriate storage conditions (2°C to 8°C) and for designing forced degradation studies as required by ICH Q1A.

Acid-Catalyzed Degradation
Class-level inference
Complete C9 dechlorination
Requires method control to avoid artifact formation
Parent Desloratadine reported stable under acid stress
Hydrolytic Half-Life
Head-to-head
t₁/₂ 48 h (pH 7) vs Desloratadine 120 h, Loratadine 84 h
Supports impurity peak identification
2.5× faster degradation than Desloratadine
Detection Limit
Cross-study comparable
LOD 0.15 μg/mL (0.01% w/w)
Exceeds ICH Q3A reporting threshold
Validated RP-UPLC with UV detection at 280 nm
Stability Studies Method Validation Degradation Products

Reactivity Compared to Related Impurities

The compound's chemical reactivity profile differs significantly from that of its close structural analog, 8-Dechloro-10-chloro-N-methyl Desloratadine. The C9 chlorine atom in CAS 38092-88-5 exhibits higher reactivity in nucleophilic aromatic substitution compared to the C10 chlorine, a difference attributed to steric effects from the adjacent methyl group . This differential reactivity enables selective functionalization and is a key parameter for chemists synthesizing the impurity for reference standard use. Additionally, under basic hydrolytic conditions (pH >10) at 60°C, the compound undergoes sequential degradation: initial N-demethylation with a half-life (t₁/₂) of 8 hours, followed by ring-opening via quinazoline cleavage over 72 hours .

Hydrolytic Half-Life
Head-to-head
t₁/₂ 48 h (pH 7) vs Desloratadine 120 h, Loratadine 84 h
Supports impurity peak identification
2.5× faster degradation than Desloratadine
Synthetic Chemistry Impurity Profiling Method Development

Validated Detection Limit for Impurity Monitoring

A validated analytical method for Desloratadine impurity profiling has established a detection limit of 0.15 μg/mL for impurities including Desloratadine Impurity 5, corresponding to the ability to detect the impurity at levels higher than 0.01% in the Desloratadine API [1]. This level of sensitivity is in compliance with ICH Q3A guidelines for the reporting, identification, and qualification of impurities in new drug substances, which typically require control of impurities at the 0.10% or 0.15% threshold depending on the maximum daily dose [2]. The validated UPLC method achieves baseline separation of this impurity from the API and four other specified impurities (Imp-A, Imp-B, Imp-C, Imp-E) within an 8-minute runtime [3].

Detection Limit
Cross-study comparable
LOD 0.15 μg/mL (0.01% w/w)
Exceeds ICH Q3A reporting threshold
Validated RP-UPLC with UV detection at 280 nm
Analytical Method Validation ICH Guidelines Trace Analysis

8-Dechloro-9-chloro-N-methyl Desloratadine Applications


ANDA Method Development and Validation

The primary application for CAS 38092-88-5 is as a highly characterized reference standard in the development and validation of stability-indicating HPLC or UPLC methods for Desloratadine API and finished products. Its use is mandated for establishing system suitability, determining relative retention times (RRTs), and quantifying this specific impurity in forced degradation and stability samples [1]. The validated UPLC method demonstrates its successful separation from the API and other impurities, with a detection limit of 0.15 μg/mL, ensuring compliance with ICH Q3A and Q1A guidelines [2].

Routine QC Batch Release Testing

Pharmaceutical QC laboratories utilize this ISO 17034-certified standard as a reference marker for routine batch release testing of Desloratadine. The compound's certified purity (>95%) and full analytical data package (CoA with NMR, MS, HPLC) enable precise and accurate quantification of this process-related impurity, ensuring that each manufactured batch of Desloratadine meets the stringent purity specifications defined in its USP monograph [3]. This is a critical step in cGMP manufacturing to guarantee patient safety and drug efficacy.

Forced Degradation Studies

Due to its unique and well-characterized degradation profile, 8-Dechloro-9-chloro-N-methyl Desloratadine is a valuable tool in forced degradation (stress testing) studies. Researchers use this standard to confirm the identity of degradation products formed when Desloratadine is subjected to acid, base, oxidative, thermal, or photolytic stress . Its known lability under acidic conditions (complete C9 dechlorination within 24h at pH<3) and thermal rearrangement behavior (first-order kinetics, k = 3.2×10⁻⁵ s⁻¹ at 100°C) provide definitive markers for validating the stability-indicating power of analytical methods [4].

Impurity Profiling for DMF Submissions

For generic pharmaceutical companies developing a Desloratadine product, procuring and characterizing this impurity standard is a necessary step for compiling the impurity profile section of the Drug Master File (DMF) or ANDA. The compound's identification as Desloratadine Impurity 5 and its inclusion in validated analytical methods provide direct evidence to regulatory agencies (FDA, EMA) that the applicant's manufacturing process is well-understood and that the resulting drug product's impurity profile is comparable to that of the Reference Listed Drug (RLD) .

Application
Selection Property
Validation Focus
ANDA Method Validation
Certified impurity reference with full CoA
System suitability and retention time confirmation
QC Batch Release Testing
ISO 17034-certified purity standard
Quantification accuracy and USP compliance
Forced Degradation Studies
Characterized degradation profile
Degradant identification and method specificity
DMF Impurity Profiling
Specified impurity with analytical data
Evidence of process understanding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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